2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Vue d'ensemble

Description

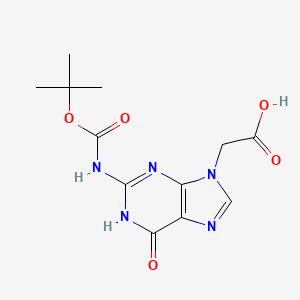

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid is a complex organic compound that features a purine ring system with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety

Mécanisme D'action

Target of Action

It’s known that guanine derivatives often interact with nucleic acids, specifically dna and rna .

Mode of Action

The compound can selectively modify guanine in DNA and RNA oligonucleotides, leaving other nucleobases unaffected . This selective functionalization at the N2-position of guanine allows for further functionalization and downstream applications .

Biochemical Pathways

The modification of guanine in nucleic acids can potentially affect various biochemical pathways, particularly those involving dna and rna synthesis, replication, and repair .

Pharmacokinetics

It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of N2-Boc-guanine-9-acetic acid’s action would largely depend on the specific biochemical pathways it affects. Given its ability to modify guanine in nucleic acids, it could potentially influence gene expression, protein synthesis, and cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N2-Boc-guanine-9-acetic acid. For instance, it’s recommended to store the compound in a sealed container in a dry environment at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.

Reduction: : The purine ring system can be reduced to form different derivatives.

Substitution: : The Boc protecting group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: : Carboxylic acids, esters, and amides.

Reduction: : Reduced purine derivatives.

Substitution: : Compounds with different functional groups replacing the Boc group.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine ring system is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a tool for studying nucleotide metabolism and the role of purines in cellular processes. It can also be used to develop probes for imaging and diagnostic purposes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-((Methoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

2-(2-((Ethoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

2-(2-((Propoxycarbonyl)amino)-6-oxy-1H-purin-9(6H)-yl)acetic acid

Uniqueness

The uniqueness of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid lies in its stability and reactivity due to the tert-butoxycarbonyl protecting group. This group provides enhanced stability compared to other protecting groups, making it more suitable for complex synthetic routes.

Activité Biologique

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid, with CAS number 1028077-12-4, is a compound of interest due to its potential biological activities. This article delves into its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 309.28 g/mol. The InChIKey for this compound is CALJQZKJKDPZDN-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives of purine compounds can exhibit significant inhibitory effects on enzymes involved in critical cellular processes. For instance, the compound may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers and other diseases. Specifically, studies have shown that related compounds can inhibit PRMT7 and PRMT9, which are associated with cancer progression and metastasis .

1. PRMT Inhibition Studies

A study published in 2023 identified small molecule inhibitors targeting PRMT7 and PRMT9, demonstrating that modifications in the structure of purine derivatives could lead to enhanced inhibitory activity. The compounds tested showed IC50 values in the submicromolar range against these enzymes, suggesting a strong potential for therapeutic applications .

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound 1a | PRMT9 | 0.89 |

| Compound 1b | PRMT7 | <5 |

| Compound 1c | PRMT9 | <5 |

2. Structure-Activity Relationship (SAR)

A systematic study on structure-activity relationships (SAR) has revealed that modifications to the purine scaffold can significantly affect the biological activity of these compounds. For example, variations in the side chains and functional groups attached to the purine ring influence both binding affinity and selectivity towards target enzymes .

Pharmacological Implications

Given its structural characteristics and biological activity, this compound may serve as a lead compound for developing new therapeutic agents targeting PRMTs. The inhibition of these enzymes could provide a novel approach for treating malignancies associated with aberrant methylation processes.

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALJQZKJKDPZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.